REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.[NH4+:23].[OH-:24]>C(O)C>[CH3:18][C:16]1[NH:23][C:16]([CH3:18])=[C:15]([C:14]([O:20][CH2:21][CH3:22])=[O:24])[CH:10]([C:9]2[CH:12]=[CH:13][C:6]([N:1]3[CH:5]=[CH:4][N:3]=[CH:2]3)=[CH:7][CH:8]=2)[C:15]=1[C:14]([O:20][CH2:21][CH3:22])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over CaCl2
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCC)C1=CC=C(C=C1)N1C=NC=C1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |